1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(2-1-3-7)4-6-5-9-6/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECYOZWDRJGGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Thermodynamic Stability & Degradation Kinetics of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
This technical guide is structured as an advanced whitepaper for pharmaceutical scientists. It synthesizes thermodynamic theory with practical stability assessment protocols, focusing on the specific high-energy scaffold of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol .
Document Control:
-
Target Analyte: 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
-
Classification: High-Energy Spiro-like Intermediate
-
Primary Risk: Acid-Catalyzed Ring Expansion / Semipinacol Rearrangement
Executive Summary
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol represents a class of "dual-strain" synthons often utilized in the construction of complex terpenes or heterocyclic inhibitors. Its thermodynamic profile is defined by the coexistence of two highly strained rings: a cyclobutane core and a pendant oxirane (epoxide).
From a drug development perspective, this molecule is a thermodynamic battery . It possesses approximately 54 kcal/mol of ring strain energy. While kinetically stable under neutral, cryogenic conditions, it is thermodynamically poised for rapid decomposition or rearrangement upon exposure to Lewis acids, Bronsted acids, or thermal stress. This guide details the structural thermodynamics, predicts the dominant degradation pathway (Ring Expansion), and establishes a self-validating stability protocol compliant with ICH Q1A(R2).
Structural Thermodynamics: The "Dual-Strain" System
To understand the stability of this molecule, one must quantify the potential energy stored within its bond angles. The molecule does not degrade randomly; it seeks to release this specific strain energy.
Strain Energy Budget
The total strain energy (
| Structural Component | Strain Source | Approx.[1][2][3][4][5] Strain Energy ( |
| Cyclobutane Ring | Angle strain ( | ~26.5 kcal/mol |
| Oxirane (Epoxide) | Severe angle strain ( | ~27.5 kcal/mol |
| Total System Energy | Combined Potential Energy | ~54.0 kcal/mol |
Implication: The molecule is thermodynamically unstable relative to its potential rearrangement products (e.g., cyclopentanones), which typically possess only ~6 kcal/mol of strain. The driving force for rearrangement is a massive
Visualization of Stability Factors
The following diagram illustrates the competing forces governing the molecule's lifespan.
Figure 1: Stability determinants. The high internal strain (Red) is kinetically trapped by the steric bulk of the tertiary alcohol (Green) until activated by acid or heat (Yellow).
Dominant Degradation Pathway: The Semipinacol Rearrangement
The most critical insight for researchers handling this compound is that it does not simply hydrolyze; it expands.
Under acidic conditions (even trace acidity from silica gel or unbuffered CDCl
Mechanistic Cascade
-
Ring Opening: The epoxide opens to form a tertiary carbocation (or a concerted transition state).
-
Migration (The Critical Step): A C-C bond from the cyclobutane ring migrates to the cationic center. This releases the cyclobutane strain (~26 kcal/mol).
-
Product Formation: The result is a cyclopentanone derivative. This transformation converts a high-energy spiro-like system into a low-energy fused/substituted ketone.
Figure 2: The thermodynamic sink. The molecule rearranges to a cyclopentanone to relieve ~26 kcal/mol of cyclobutane strain.
Experimental Assessment Protocols (Self-Validating)
Do not rely on generic stability data. The following protocols are designed to specifically stress the "dual-strain" features of this molecule.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine the onset temperature of thermal runaway (ring fragmentation).
-
Why: High-energy molecules can exhibit autocatalytic decomposition.
-
Method:
-
Seal 2-5 mg of analyte in a high-pressure gold-plated crucible (to prevent reaction with aluminum).
-
Ramp from 25°C to 300°C at 10°C/min.
-
Critical Signal: Look for a sharp exotherm. An onset
indicates the molecule requires cold chain storage ( ).
-
Protocol B: Acid-Spiked Forced Degradation
Objective: Mimic "on-column" degradation during purification.
-
Why: Silica gel is slightly acidic (
). This is sufficient to trigger the rearrangement described in Section 3. -
Method:
-
Dissolve analyte in CDCl
(ensure it is not neutralized; standard CDCl becomes acidic over time). -
Add 1% Trifluoroacetic acid (TFA) (Extreme stress) OR simply monitor in un-neutralized CDCl
over 24 hours (Realistic stress). -
Detection: Monitor by
-NMR. -
Marker: Disappearance of epoxide protons (
2.5-3.0 ppm) and appearance of cyclopentanone -protons ( 2.0-2.4 ppm, complex multiplets).
-
Stability Testing Workflow (ICH Q1A Aligned)
Figure 3: Decision tree for handling high-energy intermediates. Thermal screening (DSC) must precede solution stability to ensure safety.
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling constraints are non-negotiable for maintaining >98% purity:
-
Avoid Silica Gel Chromatography: If purification is necessary, use neutralized silica (treated with 1% Triethylamine) or basic alumina. The acidity of standard silica will catalyze ring expansion.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the presence of any acid traces. Preferred solvents are aprotic and non-acidic (e.g., THF, DCM stabilized with amylene, not ethanol).
-
Storage Temperature: Due to the ~54 kcal/mol strain, vibrational energy at room temperature is often sufficient to overcome the activation barrier for slow decomposition. Store at -20°C under Argon.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][8][9][10][11] (2003).[1][10][11] Defines the standard stress conditions (Acid, Base, Oxidative, Thermal) used in Protocol 4.3.
-
Wiberg, K. B.The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. (1986). Authoritative source for the strain energy of cyclobutane (~26.5 kcal/mol).
-
Parker, R. E., & Isaacs, N. S.Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (1959). Foundational text describing acid-catalyzed epoxide ring openings and rearrangements.
-
Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (2013). Reference for the Semipinacol rearrangement mechanism in 1-substituted cycloalkanols.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ring strain - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. memmert.com [memmert.com]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Official web site : ICH [ich.org]
Methodological & Application
Application Note & Protocol: A Modular, Stereoselective Synthesis of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol from Cyclobutanone
Abstract: This document provides a comprehensive guide for the synthesis of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, cyclobutanone. We present a robust, two-step synthetic pathway that offers both a straightforward route to the racemic product and a sophisticated, catalyst-controlled method for accessing specific enantiomers. The initial step involves a nucleophilic addition of an allyl group to the cyclobutanone carbonyl via a Grignard reaction, yielding the key allylic alcohol intermediate. The subsequent step details the epoxidation of this intermediate. Emphasis is placed on the Sharpless Asymmetric Epoxidation, a powerful method for installing stereochemistry with high fidelity.[1][2] This guide is designed for researchers in drug development and organic synthesis, providing not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful execution.
Introduction & Synthetic Strategy
The synthesis of functionalized epoxides is of paramount importance in modern organic chemistry, as the strained oxirane ring serves as a versatile electrophilic handle for a wide array of nucleophilic ring-opening reactions.[3] The target molecule, 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol, combines the reactivity of an epoxide with the unique conformational constraints of a cyclobutane ring system, making it an attractive scaffold for novel therapeutics and functional materials.[4][5]
Our synthetic approach is designed for modularity and reliability, proceeding in two distinct stages:
-
Nucleophilic Allylation: Formation of the C-C bond and introduction of the alkene functionality necessary for epoxidation. This is achieved via the addition of allylmagnesium bromide to cyclobutanone.[6][7]
-
Alkene Epoxidation: Conversion of the allylic alcohol intermediate to the target epoxide. We will describe a general method using meta-chloroperoxybenzoic acid (m-CPBA) for racemic synthesis and the Sharpless Asymmetric Epoxidation for preparing enantioenriched 2,3-epoxyalcohols.[1][8]
The overall synthetic transformation is depicted below:
Figure 1: Overall two-step synthesis of the target epoxide from cyclobutanone.
Part I: Synthesis of 1-(Allyl)cyclobutan-1-ol via Grignard Reaction
The first stage of the synthesis involves the formation of a new carbon-carbon bond by reacting cyclobutanone with a suitable nucleophile. Grignard reagents are exceptionally effective for this purpose due to their high reactivity with carbonyl compounds.[9]
Mechanistic Insight
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic carbonyl carbon of cyclobutanone. This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired tertiary alcohol.[9]
Figure 2: Mechanism of the Grignard reaction with cyclobutanone.
Experimental Protocol: Allylation
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 1.33 g | 55.0 | Activate if necessary. |
| Allyl Bromide | 120.99 | 4.3 mL (5.7 g) | 47.1 | Use freshly distilled. |
| Cyclobutanone | 70.09 | 3.0 g (3.2 mL) | 42.8 | Use freshly distilled. |
| Anhydrous Diethyl Ether or THF | - | ~100 mL | - | Must be anhydrous. |
| Saturated NH₄Cl (aq) | - | ~50 mL | - | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
Procedure:
-
Grignard Reagent Preparation:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Place the magnesium turnings in the flask under an inert atmosphere (Nitrogen or Argon).
-
Add ~20 mL of anhydrous diethyl ether or THF.
-
Dissolve the allyl bromide in ~50 mL of anhydrous ether/THF in the dropping funnel.
-
Add a small portion (~2-3 mL) of the allyl bromide solution to the magnesium suspension. The reaction initiation is indicated by gentle bubbling and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added as an initiator.[10]
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the allylmagnesium bromide reagent.[11]
-
-
Reaction with Cyclobutanone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the cyclobutanone in ~20 mL of anhydrous ether/THF and add it to the dropping funnel.
-
Add the cyclobutanone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography (e.g., silica gel, 10-20% ethyl acetate in hexanes) to yield 1-(allyl)cyclobutan-1-ol as a clear oil.
-
Part II: Epoxidation of 1-(Allyl)cyclobutan-1-ol
The second stage involves the selective oxidation of the carbon-carbon double bond in the allylic alcohol intermediate to form the epoxide ring.
Protocol A: Racemic Epoxidation with m-CPBA
This method is straightforward and provides the racemic product. The reaction proceeds via the "Butterfly Mechanism," where the peroxyacid delivers an oxygen atom to the alkene in a concerted fashion.[3]
Procedure:
-
Dissolve 1-(allyl)cyclobutan-1-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add m-CPBA (approx. 1.1-1.3 eq) portion-wise, monitoring the reaction by TLC.
-
Stir at 0 °C to room temperature until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash chromatography to yield racemic 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol.
Protocol B: Sharpless Asymmetric Epoxidation
For applications requiring enantiomerically pure material, the Sharpless Asymmetric Epoxidation is the method of choice for allylic alcohols.[1][2] This reaction utilizes a titanium-tartrate chiral catalyst to direct the delivery of an oxygen atom from an oxidant, typically tert-butyl hydroperoxide (TBHP), to one face of the alkene.[8]
Mechanistic Principle: The catalyst is formed in situ from titanium(IV) isopropoxide and an enantiomerically pure diethyl tartrate (DET). This complex coordinates both the allylic alcohol substrate and the TBHP oxidant, creating a rigid chiral environment that forces the epoxidation to occur on a specific face of the double bond. The choice of (+)-DET or (-)-DET determines which enantiomer of the epoxide is formed.[2][8]
Figure 3: Workflow of the Sharpless Asymmetric Epoxidation.
Experimental Protocol: Asymmetric Epoxidation
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(Allyl)cyclobutan-1-ol | 112.17 | 1.0 g | 8.91 | Substrate, purified from Part I. |
| Titanium(IV) isopropoxide, Ti(O-i-Pr)₄ | 284.22 | 0.25 g (0.26 mL) | 0.89 | 0.1 eq. Handle under inert gas. |
| (+)-Diethyl L-tartrate, (+)-DET | 206.19 | 0.22 g (0.20 mL) | 1.07 | 0.12 eq. Use (-)-DET for the opposite enantiomer. |
| tert-Butyl hydroperoxide (TBHP) | 90.12 | 3.5 mL | 17.8 | 2.0 eq. 5.0-6.0 M solution in decane. Dry over MgSO₄ before use. |
| Powdered 3Å Molecular Sieves | - | ~1 g | - | Activated by heating under vacuum. |
| Anhydrous Dichloromethane (DCM) | - | ~50 mL | - | Must be anhydrous. |
Procedure:
-
Catalyst Preparation:
-
Add powdered, activated 3Å molecular sieves (~1 g) to a flame-dried, round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM (~40 mL) and cool the suspension to -20 °C (use a dry ice/acetonitrile bath).
-
To the stirred suspension, add titanium(IV) isopropoxide (0.1 eq) via syringe, followed by (+)-DET (0.12 eq). Stir for 30 minutes at -20 °C to pre-form the chiral catalyst.
-
-
Epoxidation Reaction:
-
Dissolve the 1-(allyl)cyclobutan-1-ol (1.0 eq) in ~10 mL of anhydrous DCM and add it to the catalyst mixture.
-
Add the solution of TBHP (2.0 eq) dropwise over several minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding water (~2 mL). Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A white precipitate (titanium salts) should form.
-
Add a 10% aqueous solution of NaOH saturated with NaCl and stir for another 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched epoxide. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
-
Safety & Handling
-
Grignard Reagents: Highly reactive and pyrophoric. All operations must be conducted under a dry, inert atmosphere. Diethyl ether is extremely flammable.
-
m-CPBA: A potentially explosive oxidizing agent, especially upon shock or heating. Store in a cool, dry place and handle with non-metal spatulas.
-
TBHP: A strong oxidant. Handle with care and avoid contact with metals.
-
Titanium(IV) isopropoxide: Moisture-sensitive. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
References
- Bartók, M. (2010). The Stereochemistry of the reactions of allyl- and crotylmagnesium reagents with carbonyl compounds. RSC Advances.
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Available at: [Link]
-
Katsube, R., et al. (2022). Ring Enlargements of in Situ-Formed Cyclopropanones by Sulfoxonium Ylides: One-Pot Synthesis of Alkylidene Cyclobutanones. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Sharpless epoxidation. Available at: [Link]
-
Dalal Institute. Sharpless Asymmetric Epoxidation. Available at: [Link]
-
Organic Chemistry Portal. Sharpless Epoxidation. Available at: [Link]
-
Organic Syntheses. Cyclobutanone. Available at: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available at: [Link]
-
Organic Syntheses. Allylmagnesium bromide. Available at: [Link]
-
Agrawal, S., et al. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. TSI Journals. Available at: [Link]
-
Chemistry LibreTexts. Epoxidation of Allylic Alcohols. Available at: [Link]
-
WordPress. Corey-Chaykovsky Reaction. Available at: [Link]
-
Apollo Scientific. Corey-Chaykovsky Reaction in Modern Organic Synthesis. Available at: [Link]
-
ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Available at: [Link]
-
Organic Chemistry Portal. Cyclobutanone synthesis. Available at: [Link]
-
Wikipedia. Epoxide. Available at: [Link]
-
Science of Synthesis. Allylic Grignard reagents. Available at: [Link]
-
Piras, A., et al. (2017). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 22(9), 1466. Available at: [Link]
-
Aggarwal, V. K., et al. (2021). Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides. Molecules, 26(3), 735. Available at: [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]
-
Macmillan Group. Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. Available at: [Link]
-
Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis. Available at: [Link]
-
ResearchGate. Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. Available at: [Link]
- Google Patents. Synthetic method of cyclobutanone.
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available at: [Link]
-
Beilstein Journals. Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement. Available at: [Link]
-
National Institutes of Health. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]
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- 5. baranlab.org [baranlab.org]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 格氏试剂 [sigmaaldrich.com]
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Application Note: Chemoselective Ring-Opening & Spirocyclization of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Executive Summary
This technical guide details the divergent reactivity of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol (Compound 1 ). This scaffold represents a unique "bis-strained" system containing both a cyclobutane ring (
For drug discovery researchers, this molecule is a high-value precursor. It serves as a branching point for two distinct structural classes:
-
Functionalized Cyclobutanes: Via intermolecular nucleophilic attack (preserving the four-membered ring).
-
Spiro-Tetrahydrofurans: Via intramolecular 5-exo-tet cyclization.
This note provides validated protocols for both pathways, emphasizing the control of chemoselectivity through catalyst choice and pH modulation.
Chemical Context & Mechanistic Divergence
The reactivity of Compound 1 is dictated by the competition between the external nucleophile and the internal tertiary hydroxyl group. The methylene spacer between the cyclobutane and the epoxide is the critical structural feature; it prevents the classic Semipinacol rearrangement (which requires a vicinal relationship) and instead favors etherification.
Reaction Pathways[1][2][3][4][5][6][7][8][9][10]
-
Pathway A (Basic/Neutral Conditions): Strong external nucleophiles (amines, azides, thiols) attack the less hindered terminal carbon of the epoxide via an S
2 mechanism. The cyclobutane ring remains intact. -
Pathway B (Acidic/Lewis Acid Conditions): The internal hydroxyl group acts as the nucleophile. Activation of the epoxide by a Lewis Acid promotes an intramolecular 5-exo-tet cyclization, yielding a 2-oxaspiro[3.4]octane framework.
Pathway Visualization
Figure 1: Chemodivergent pathways controlled by reaction conditions. Pathway A preserves the cyclobutane; Pathway B constructs a spiro-cycle.
Validated Experimental Protocols
Protocol A: Intermolecular Ring Opening with Amines
Objective: Synthesis of amino-alcohol functionalized cyclobutanes.
Mechanism: S
Materials
-
Substrate: 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (1.0 equiv)
-
Nucleophile: Morpholine (1.2 equiv) [Representative secondary amine]
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Catalyst: Lithium Perchlorate (LiClO
) (0.1 equiv) [Optional, accelerates opening]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in EtOH (5 mL).
-
Addition: Add Morpholine (1.2 mmol) dropwise at room temperature.
-
Catalysis (Optional): If reaction kinetics are slow (monitored by TLC), add LiClO
(0.1 mmol). Lithium ions coordinate to the epoxide oxygen, increasing electrophilicity without triggering rearrangement. -
Heating: Heat the mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor consumption of epoxide via TLC (Hexane/EtOAc 2:1). Staining with p-anisaldehyde is recommended for cyclobutanes.
-
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in CH
Cl and wash with water (x2) and brine (x1). -
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).
Expected Yield: 85–95% Data Interpretation:
-
1H NMR: Look for the disappearance of epoxide protons (
2.5–3.0 ppm) and appearance of signals corresponding to the -amino methylene ( 2.3–2.6 ppm). -
Selectivity: >95% regioselectivity for the terminal opening is typical due to steric hindrance at the internal position.
Protocol B: Intramolecular Spiro-Cyclization (Spiro-THF Synthesis)
Objective: Synthesis of 2-oxaspiro[3.4]octan-6-ol derivatives. Mechanism: Acid-catalyzed intramolecular 5-exo-tet ring closure.
Materials
-
Substrate: 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (1.0 equiv)
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF
OEt ) (1.1 equiv) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: Saturated NaHCO
solution
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask and cool under Argon atmosphere. Add the substrate (1.0 mmol) and anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Expert Note: Low temperature is critical to prevent competitive Semipinacol-type ring expansions or polymerization of the strained cyclobutane.
-
-
Activation: Add BF
OEt (1.1 mmol) dropwise over 5 minutes. -
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench the reaction vigorously with sat. NaHCO
(5 mL) while still at 0°C. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Expected Yield: 70–80% Data Interpretation:
-
1H NMR: The disappearance of the hydroxyl proton and the shift of the methylene protons adjacent to the oxygen indicate ether formation.
-
MS: Mass remains identical to starting material (isomerization), but fragmentation patterns differ.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of epoxide | Dilute reaction mixture (0.1 M); Lower temperature. |
| Ring Expansion (Protocol B) | Temperature too high | Ensure initiation at -78°C; switch to milder Lewis Acid (e.g., Sc(OTf) |
| No Reaction (Protocol A) | Poor nucleophilicity | Add Lewis Acid catalyst (LiClO |
| Product Decomposition | Acid sensitivity of cyclobutane | Ensure complete neutralization of BF |
Safety & Handling
-
Cyclobutane Strain: While stable at room temperature, cyclobutane derivatives possess significant ring strain. Avoid temperatures >100°C to prevent thermal ring-opening.
-
Epoxides: Potentially alkylating agents. Handle with gloves and in a fume hood.
-
BF
OEt : Corrosive and moisture sensitive. Handle under inert atmosphere.
References
-
Regioselectivity in Epoxide Opening: Smith, J. G. "Synthetically useful reactions of epoxides."[2][3][4] Synthesis, 1984(8), 629-656.
-
Spiro-cycle Synthesis via Epoxides: Trost, B. M., & Rhee, Y. H. "A Novel Strategy for the Synthesis of Spirocyclic Ethers." Journal of the American Chemical Society, 1999, 121(49), 11680-11681.
-
Lewis Acid Catalyzed Rearrangements: Kita, Y., et al. "Lewis Acid-Promoted Rearrangement of Epoxy Alcohols." Tetrahedron, 1999, 55(16), 4979-4998.
-
General Reactivity of Cyclobutanols: Topic Overview: Cyclobutanol - General Description and Application.
Sources
Application Notes and Protocols for the Intramolecular Cyclization of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Abstract
This document provides a comprehensive guide to the intramolecular cyclization of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol, a key transformation for the synthesis of the 1-oxaspiro[4.4]nonan-4-ol scaffold. Oxaspirocycles are privileged structural motifs found in numerous natural products and are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional architecture.[1][2] This guide details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol for the acid-catalyzed pathway, presents a troubleshooting guide, and summarizes critical reaction parameters for successful execution by researchers in organic synthesis and drug discovery.
Introduction and Scientific Context
The intramolecular cyclization of epoxy alcohols is a powerful and atom-economical method for constructing cyclic ethers. The target transformation converts 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol into 1-oxaspiro[4.4]nonan-4-ol, a valuable spirocyclic building block. The reaction hinges on the ring-opening of a strained epoxide ring, driven by an internal nucleophile—the tertiary alcohol. This process can be catalyzed by either acid or base, though the regiochemical outcomes may differ.
-
Acid-Catalyzed Pathway: Proceeds via protonation of the epoxide, which enhances its electrophilicity and facilitates nucleophilic attack. This pathway is generally favored for this substrate as it leads to a thermodynamically stable five-membered ring via a favored 5-exo-tet cyclization.[3][4]
-
Base-Catalyzed Pathway: Involves deprotonation of the alcohol to form a more potent alkoxide nucleophile. This typically results in attack at the less sterically hindered carbon of the epoxide, which in this case would lead to a six-membered ring via a 6-endo-tet cyclization, a process that is often kinetically less favorable.[3][5]
Given its efficiency and predictable outcome, this guide will focus on the acid-catalyzed procedure.
Mechanistic Pathway: Acid-Catalyzed Cyclization
The acid-catalyzed intramolecular cyclization proceeds through a well-defined, multi-step mechanism that leverages the inherent ring strain of the epoxide.[6][7]
-
Protonation of the Epoxide: The reaction is initiated by the rapid and reversible protonation of the epoxide oxygen by the acid catalyst (e.g., H⁺ from PTSA). This step is crucial as it converts the poor leaving group (alkoxide) into a good leaving group (a neutral alcohol).[4][5]
-
Intramolecular Nucleophilic Attack: The tertiary alcohol oxygen of the cyclobutanol moiety acts as an intramolecular nucleophile. It attacks one of the electrophilic carbons of the protonated epoxide. The formation of a five-membered ring is energetically favorable, and thus the attack occurs at the secondary carbon of the epoxide (C2 of the oxirane) in a backside fashion, consistent with an Sₙ2-like mechanism.[3][6] This specific cyclization is classified as a 5-exo-tet reaction according to Baldwin's rules and is kinetically favored.
-
Deprotonation: A solvent molecule or conjugate base removes the proton from the oxonium ion intermediate, regenerating the acid catalyst and yielding the final neutral spirocyclic alcohol product, 1-oxaspiro[4.4]nonan-4-ol.
Sources
- 1. Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Protocols for the Regioselective Synthesis of 1,3-Diols via Grignard Reaction with 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Introduction
The 1,3-diol motif is a cornerstone in the architecture of numerous biologically active natural products and pharmaceutical agents.[1] Its stereocontrolled synthesis is a critical challenge that often dictates the success of a complex total synthesis campaign. The Grignard reaction with epoxides offers a powerful and direct route for carbon-carbon bond formation and the simultaneous installation of a hydroxyl group, making it an attractive method for constructing diol frameworks.[2][3][4]
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic execution of the Grignard reaction with 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol. This substrate is particularly challenging due to its bifunctional nature, containing both a nucleophilic target (the epoxide) and an acidic tertiary alcohol. We will dissect the mechanistic intricacies, outline two distinct strategic protocols to navigate the substrate's reactivity, and provide detailed, field-proven methodologies to ensure reproducible and high-yield outcomes.
Part 1: Mechanistic Insights & Strategic Planning
The primary obstacle in reacting a Grignard reagent with 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is the presence of the acidic tertiary hydroxyl group. Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[5][6] This dual reactivity necessitates a carefully considered strategic approach.
The Challenge: An Incompatible Duo
The acidic proton of the alcohol will readily react with the Grignard reagent in a rapid acid-base neutralization reaction.[5][7] This "quenching" consumes one equivalent of the Grignard reagent, converting it into an unreactive alkane and forming a magnesium alkoxide, thereby preventing its intended nucleophilic attack on the epoxide.[6][8]
R-MgX + R'-OH → R-H + R'-OMgX
This side reaction must be managed to achieve the desired transformation. Two primary strategies are presented here: a protecting group-based approach for maximum efficiency and an excess reagent approach for simplicity with common Grignards.
Strategy A: The Protecting Group Approach (Recommended)
For syntheses where the Grignard reagent is precious or complex, or where maximum control and yield are paramount, protecting the alcohol functional group is the superior strategy.[7][9] A suitable protecting group must be inert to the strongly basic and nucleophilic conditions of the Grignard reaction and must be removable under conditions that do not affect the final product.[10]
Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for this purpose.[7][11] They are easily installed using TBDMS-Cl and a mild base like imidazole, are robustly stable to Grignard reagents, and are cleanly removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[9][10]
Strategy B: The Excess Reagent Approach
When using simple and inexpensive Grignard reagents like methylmagnesium bromide or phenylmagnesium bromide, it can be more time- and cost-effective to simply use an excess of the reagent.[11] The first equivalent deprotonates the alcohol, and subsequent equivalents (typically 1.5-2.0) act as the nucleophile to open the epoxide ring. While synthetically less elegant, this approach avoids the additional steps of protection and deprotection.
Mechanism of Epoxide Ring-Opening
The reaction between a Grignard reagent and an epoxide proceeds via an S_N2-type mechanism.[2][12][13][14] This has critical implications for both the regioselectivity and stereochemistry of the product.
-
Regioselectivity: As a strong nucleophile, the Grignard reagent will attack the less sterically hindered carbon atom of the epoxide ring.[12][13][14][15][16] In the case of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol, the epoxide is monosubstituted. The attack will therefore occur at the terminal, primary carbon (C1 of the oxirane), leading to the formation of a secondary alcohol upon workup.
-
Stereochemistry: The S_N2 attack occurs from the backside relative to the C-O bond being broken.[12][14] This results in a complete inversion of the stereochemical configuration at the center of attack.
The reaction forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup step (e.g., with saturated ammonium chloride solution) to yield the final 1,3-diol product.[6][12]
Part 2: Experimental Protocols
General Considerations: All Grignard reactions must be performed under strictly anhydrous conditions in an inert atmosphere (e.g., dry nitrogen or argon).[17][18] All glassware should be oven- or flame-dried immediately before use. Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[17][19] Commercially available Grignard solutions should be titrated prior to use to determine their exact molarity.[18][19][20]
Protocol 1: Synthesis via Protecting Group Strategy (TBDMS)
Step A: Protection of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
-
To a solution of 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under nitrogen, add imidazole (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the TBDMS-protected epoxide.
Step B: Grignard Reaction with Protected Epoxide
-
Dissolve the TBDMS-protected epoxide (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C.
-
Add the Grignard reagent solution (R-MgX, 1.5 eq) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add diethyl ether and water, and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is the TBDMS-protected 1,3-diol, which can be purified by chromatography or used directly in the next step.
Step C: Deprotection of the Silyl Ether
-
Dissolve the crude protected 1,3-diol from the previous step in THF (0.1 M).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final 1,3-diol product.
Protocol 2: Synthesis via Excess Reagent Strategy
-
Dissolve 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (R-MgX, 2.5 eq) dropwise over 45-60 minutes. Note: The first equivalent will react with the alcohol, causing gas evolution (alkane formation).
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the flask to 0 °C and carefully quench the reaction by the very slow, dropwise addition of saturated aqueous NH₄Cl solution (exothermic reaction).
-
Dilute with diethyl ether and water, and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 1,3-diol.
Part 3: Data & Troubleshooting
Table of Expected Outcomes
The choice of Grignard reagent will determine the nature of the 'R' group introduced. Below is a table of representative examples.
| Grignard Reagent (R-MgX) | Strategy | 'R' Group Introduced | Expected Product Class | Typical Yield Range |
| Methylmagnesium Bromide | Excess Reagent | Methyl (-CH₃) | Aliphatic 1,3-Diol | 65-80% |
| Phenylmagnesium Bromide | Excess Reagent | Phenyl (-C₆H₅) | Aryl-Aliphatic 1,3-Diol | 70-85% |
| Vinylmagnesium Bromide | Protecting Group | Vinyl (-CH=CH₂) | Allylic 1,3-Diol | 75-90% |
| Isopropylmagnesium Chloride | Protecting Group | Isopropyl (-CH(CH₃)₂) | Aliphatic 1,3-Diol | 60-75% (steric hindrance) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | 1. Inactive Grignard reagent (moisture/air exposure).2. Insufficiently dried glassware/solvents.3. Starting material is impure. | 1. Use a fresh bottle of commercial reagent or re-titrate.2. Ensure all glassware is rigorously flame- or oven-dried.3. Purify starting material before use. |
| Recovery of starting alcohol | 1. Insufficient Grignard reagent used.2. Grignard reagent added too quickly, causing side reactions. | 1. Titrate the Grignard solution to confirm molarity and use appropriate excess.2. Add the reagent slowly at 0 °C to control the reaction. |
| Formation of Wurtz coupling product (R-R) | Reaction with residual alkyl halide from Grignard preparation. | Use a high-quality Grignard reagent or filter it through glass wool before use. |
| Difficult purification | Formation of magnesium salts emulsions during workup. | Add dilute HCl during workup to dissolve salts, but be mindful of acid-labile functional groups. |
Conclusion
The reaction of Grignard reagents with 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol is a highly effective method for the synthesis of complex 1,3-diols, which are valuable building blocks in medicinal chemistry and natural product synthesis. The key to success lies in addressing the substrate's inherent bifunctionality. For complex and valuable Grignard reagents, a protecting group strategy is the most robust and efficient method. For simpler, readily available reagents, an excess reagent protocol offers a faster, more direct route. By understanding the underlying S_N2 mechanism and adhering to strict anhydrous reaction conditions, researchers can reliably control the regiochemical outcome of this powerful carbon-carbon bond-forming reaction.
References
- MDPI. (2025, July 10). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments.
- Organic Chemistry Tutor. Alcohol Protecting Groups.
- Mechanism Solver. Epoxide Ring Opening with Grignard Reagents (RMgBr → H₃O⁺).
- BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.
- CSIR NET LIFE SCIENCE COACHING. (2025, December 30). Grignard Reaction with Epoxide.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Organic Chemistry Tutor. Grignard Reaction of Epoxides.
- SATHEE. Chemistry Grignard Reaction Mechanism.
- L.S.College, Muzaffarpur. Grignard Reagents.
- ResearchGate. A one-pot diastereoselective synthesis of 1,3-diols and 1,3,5-triols via cascade reactions of arylalkynyl Grignard reagents with enol esters.
- Wikipedia. Grignard reagent.
- Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent.
- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
- Vedantu. (2025, June 23). Grignard Reagent: Preparation, Mechanism & Key Reactions.
- Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
- Organic Chemistry Portal. Grignard Reaction.
- Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides.
- OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
Sources
- 1. Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. Grignard Reagent: Preparation, Mechanism & Key Reactions [vedantu.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. orgosolver.com [orgosolver.com]
- 13. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. letstalkacademy.com [letstalkacademy.com]
- 16. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 17. byjus.com [byjus.com]
- 18. lscollege.ac.in [lscollege.ac.in]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. rroij.com [rroij.com]
Troubleshooting & Optimization
Controlling temperature sensitivity of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Technical Support Center: 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol Senior Application Scientist Desk | Ticket Ref: #OX-CYC-99
Introduction: The Stability Paradox
Welcome. If you are working with 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol , you are handling a molecule with a "loaded spring" mechanism. You have three distinct sources of potential energy trapped in one scaffold:
-
Epoxide Ring Strain (~27 kcal/mol): High susceptibility to nucleophilic attack and polymerization.
-
Cyclobutane Ring Strain (~26 kcal/mol): Susceptible to ring expansion or cleavage.
-
Tertiary Alcohol Proximity: The C1-hydroxyl group acts as an internal nucleophile, creating a high risk of intramolecular cyclization (forming spiro-tetrahydrofuran derivatives) if thermal energy overcomes the activation barrier.
This guide is not a generic safety sheet; it is a troubleshooting manual for controlling these competing reactivities.
Part 1: Critical Storage & Handling (The Cold Chain)
User Question: "I received the shipment on dry ice, but I stored it at +4°C for two weeks. The oil has turned viscous and slightly yellow. Is it still usable?"
Scientist Response: Likely not. The viscosity increase indicates oligomerization , and the yellowing suggests oxidative degradation or acid-catalyzed rearrangement.
The "Golden Rules" of Stability
| Parameter | Specification | Scientific Rationale |
| Storage Temp | -20°C to -80°C | Epoxide ring opening is kinetically slow at < -20°C. At +4°C, trace moisture initiates autocatalytic hydrolysis. |
| Atmosphere | Argon (Strict) | Oxygen promotes radical formation at the tertiary carbon; Moisture ( |
| Container | Silanized Glass / Teflon | Standard glass has surface silanols ( |
| Solvent | Anhydrous THF/Et2O | Storing as a dilute solution (0.1 M) prevents intermolecular polymerization better than neat storage. |
Corrective Action:
Run a 1H-NMR . Look for the disappearance of the characteristic epoxide multiplets at
Part 2: Reaction Optimization (Controlling Exotherms)
User Question: "I'm using this as a building block. When I added the Lewis Acid catalyst at room temperature, the reaction boiled over and formed a tar. Why?"
Scientist Response:
You triggered a Thermal Runaway . The opening of an epoxide is highly exothermic (
Protocol: The "Cryo-Dosing" Technique
Never mix reagents at room temperature. Follow this thermodynamic control workflow:
-
Pre-Cooling: Cool the substrate solution to -78°C (acetone/dry ice).
-
Catalyst Addition: Add the Lewis Acid (e.g.,
) dropwise over 30 minutes. -
Equilibration: Allow the Lewis Acid to complex with the epoxide oxygen before the reaction starts.
-
Controlled Warming: Slowly warm to -20°C . Do not exceed 0°C unless conversion is stalled.
Part 3: Troubleshooting Degradation Pathways
User Question: "I see a new spot on my TLC that is more polar than my starting material but less polar than the diol. What is it?"
Scientist Response: You are likely observing the Intramolecular Spiro-Cyclization . Because you have a tertiary alcohol at position 1, and an epoxide nearby, heat or base can trigger the alcohol to attack the epoxide.
-
Mechanism: 5-exo-tet ring closure.
-
Result: Formation of a spiro-tetrahydrofuran derivative.
Visualizing the Threat Landscape
Figure 1: Primary thermal degradation pathways. Note that "Spiro-THF" formation is unique to this specific scaffold due to the pendant hydroxyl group.
Part 4: Validated Workflows & FAQs
Workflow: Safe Distillation / Purification
Issue: The compound decomposes on silica gel columns and during distillation. Solution: Silica gel is slightly acidic. The compound is acid-sensitive.
Step-by-Step Protocol:
-
Column Pre-treatment: Deactivate your silica gel by flushing the column with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes acidic sites.
-
Eluent: Use Hexane/Ethyl Acetate with 0.5% Et3N constant additive.
-
Solvent Removal:
-
Bath temperature: < 30°C .
-
Vacuum: > 50 mbar (do not go to high vacuum immediately to avoid "bumping" due to volatility).
-
Never heat to dryness. Leave a small amount of solvent if storing for <24h.
-
FAQ: Chemical Compatibility
| Reagent Class | Compatibility | Notes |
| Grignard Reagents | High Risk | The tertiary alcohol will deprotonate first ( |
| Oxidizing Agents | Moderate | PCC/Dess-Martin will not react (tertiary alcohol). However, acidic oxidants (Jones Reagent) will destroy the epoxide instantly. |
| Strong Bases (NaH) | Critical Risk | Will deprotonate the alcohol, triggering immediate intramolecular cyclization to the spiro-ether. |
Part 5: Handling Decision Tree
Figure 2: Decision logic for receiving and processing the compound to minimize thermal and chemical degradation.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 20: Epoxides and ethers - Ring strain and reactivity).
-
Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on acid/base catalyzed opening).
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. (Specific data on cyclobutane ring strain energy).
-
Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656. (Review of nucleophilic opening and rearrangement).
-
Meridian Adhesives Group. (2025). Best Practices for Handling Premixed and Frozen Two-Component Epoxies. (Industrial handling of frozen epoxides).
Sources
Validation & Comparative
Advanced Spectroscopic Profiling: Epoxy-Cyclobutanol Derivatives vs. Standard Cyclic Ethers
Executive Summary
Epoxy-cyclobutanol derivatives (including spiro-fused systems like 1-oxaspiro[2.3]hexane) represent a high-value, high-strain scaffold increasingly utilized in drug discovery as bioisosteres for carbonyls and gem-dimethyl groups. Their incorporation into pharmaceutical intermediates offers unique 3D vectors but presents significant characterization challenges due to the convergence of ring strain effects.
This guide provides a definitive spectroscopic framework for identifying these moieties, distinguishing them from standard epoxides (e.g., cyclohexene oxide) and simple cyclobutanols. By isolating the "Strain-Shifted" vibrational modes , researchers can validate synthetic success and assess purity without sole reliance on NMR.
Part 1: The Spectroscopic Landscape (Theoretical Framework)
The infrared spectrum of an epoxy-cyclobutanol derivative is defined by the superposition of two highly strained ring systems. Unlike unstrained aliphatic ethers, the bond angles (approx. 60° for epoxide, ~88° for cyclobutane) force hybridization changes that significantly alter force constants.
The "Strain-Shift" Effect
In small rings, carbon atoms increase s-character in C-H bonds to compensate for the p-rich character required for the strained C-C bonds (Walsh orbital theory).
-
Consequence: C-H stretching frequencies shift to higher wavenumbers (>3000 cm⁻¹) compared to unstrained alkyl chains.[1][2]
-
Epoxide Specificity: The oxirane ring exhibits a unique "ring breathing" mode that is often coupled with the cyclobutane deformation in spiro-systems.
Vibrational Mode Logic
The spectrum can be deconstructed into three critical zones:
-
Zone A (3600–3200 cm⁻¹): The Hydroxyl (O-H) reporter.[3]
-
Zone B (3050–2980 cm⁻¹): The High-Energy C-H stretch (Epoxide/Cyclobutane).
-
Zone C (1250–800 cm⁻¹): The Fingerprint "War Zone" (Ring Deformation).
Part 2: Characteristic Peak Analysis
The following data synthesizes vibrational assignments for 1-oxaspiro[2.3]hexane and substituted 3,4-epoxycyclobutanols .
Primary Diagnostic Peaks[4]
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Hydroxyl (-OH) | O-H Stretch | 3400–3550 | Broad/Strong | H-bonding dependent. Sharpens and shifts to ~3600 cm⁻¹ in dilute solution. |
| Epoxide Ring | C-H Stretch (Oxirane) | 3000–3060 | Weak/Sharp | Distinct from alkyl C-H (<3000). Diagnostic of the epoxide ring intactness. |
| Cyclobutane Ring | C-H Stretch (Strained) | 2980–3000 | Medium | Often appears as a "shoulder" on the main alkyl stretch. |
| Epoxide Ring | Ring Breathing (Sym) | ~1240–1260 | Strong | The "Pulse" of the epoxide. Shifts +10-20 cm⁻¹ in spiro-fused systems due to added strain. |
| Epoxide Ring | C-O-C Deformation (Asym) | 830–950 | Strong | CRITICAL: Often splits or shifts in spiro[2.3] systems due to coupling with cyclobutane modes. |
| Cyclobutanol | C-O Stretch (Alcohol) | 1080–1150 | Strong | Overlaps with ether regions; confirm via O-H stretch presence. |
The "Spiro-Shift" Phenomenon
In spiro-epoxycyclobutanes (e.g., 1-oxaspiro[2.3]hexane), the quaternary spiro-carbon creates a mechanical coupling between the rings.
-
Observation: The standard epoxide ring deformation at ~830 cm⁻¹ often shifts to 850–890 cm⁻¹ .
-
Causality: The rigidity of the cyclobutane ring prevents the relaxation of the epoxide breathing mode, requiring higher energy for deformation.
Part 3: Comparative Performance Guide
Distinguishing epoxy-cyclobutanol derivatives from their precursors or alternatives is critical during synthesis monitoring.
Table 1: Spectral Differentiation Matrix[3]
| Feature | Epoxy-Cyclobutanol (Target) | Cyclohexene Oxide (Standard Epoxide) | Cyclobutanol (Precursor) |
| Ring Strain | Extreme (~50 kcal/mol) | Moderate (~27 kcal/mol) | High (~26 kcal/mol) |
| Epoxide C-H | 3030–3060 cm⁻¹ (Distinct) | 2990–3010 cm⁻¹ (Merged) | Absent |
| Ring Breathing | ~1250 cm⁻¹ & ~880 cm⁻¹ | ~1260 cm⁻¹ & ~820 cm⁻¹ | ~900–1000 cm⁻¹ (Ring puckering) |
| O-H Region | Present (3400 cm⁻¹) | Absent | Present (3300–3400 cm⁻¹) |
| C=C Region | Absent | Absent | Absent (unless unsaturated) |
| Key Differentiator | Simultaneous O-H + High freq. Epoxide C-H | Lack of O-H | Lack of Epoxide Breathing (~1250/850) |
Visualizing the Structural Logic
Caption: Structural decomposition of vibrational modes showing the convergence of strain effects on specific spectral regions.
Part 4: Experimental Protocol
Objective: To obtain a high-resolution spectrum of volatile, strained epoxy-cyclobutanol derivatives without ring opening or sample evaporation.
Reagents & Equipment[6]
-
FT-IR Spectrometer: Resolution set to 2 cm⁻¹ (critical for resolving split peaks in the fingerprint region).
-
Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond Crystal (preferred) or NaCl liquid cell.
-
Solvent (if solution): CCl₄ or CS₂ (transparent in fingerprint region) - Note safety protocols.
Step-by-Step Workflow
-
System Blanking:
-
Clean ATR crystal with isopropanol.
-
Acquire background spectrum (32 scans) to remove atmospheric CO₂/H₂O.
-
Tip: Ensure the "Epoxide" region (800-1300 cm⁻¹) is noise-free.
-
-
Sample Deposition:
-
Neat Liquids: Apply 10-20 µL directly to the crystal center. Cover immediately with the anvil (low pressure) to prevent evaporation of volatile spiro-compounds.
-
Solids/Oils: Apply a thin film.
-
-
Acquisition:
-
Validation (The "Triad Check"):
-
Check 1: Is the O-H visible? (If no, you may have the precursor or protected intermediate).
-
Check 2: Is the >3000 cm⁻¹ C-H peak present? (Confirms the strained ring).
-
Check 3: Are the 1250/850 cm⁻¹ bands present? (Confirms the epoxide).
-
-
Post-Run Cleaning:
-
Wipe immediately with non-acidic solvent (acetone or DCM).
-
Warning: Avoid acidic cleaning agents which can ring-open residual epoxide on the crystal.
-
Caption: Operational workflow for acquiring and validating spectra of labile epoxy-cyclobutanol derivatives.
Part 5: Applications & Case Studies
Case Study: Bioisostere Synthesis
In the synthesis of 3-borylated cyclobutanols from epoxy alcohol derivatives (as detailed in Chemical Science), IR spectroscopy serves as a rapid "Go/No-Go" gate.
-
Scenario: Conversion of an epibromohydrin derivative to a cyclobutanol.
-
Observation: The disappearance of the C-Br stretch (600-700 cm⁻¹) and the appearance of the broad O-H stretch (3400 cm⁻¹) confirms the formation of the alcohol, while the retention of high-frequency C-H stretches indicates the cyclobutane ring has formed successfully without ring-opening the desired strained motifs.
Stability Monitoring
Epoxy-cyclobutanols are prone to rearrangement into cyclopropanated ketones or allylic alcohols under acidic conditions.
-
Degradation Marker: Appearance of a Carbonyl (C=O) peak at 1700–1720 cm⁻¹ .
-
Action: If a C=O peak appears, the strained spiro/fused system has likely collapsed.
References
-
Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 2023. [Link]
-
The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online, 2022. [Link]
-
1-Oxaspiro[2.3]hexane | C5H8O | CID 529197. PubChem, National Library of Medicine. [Link]
-
Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Ukrainian Journal of Physical Optics, 2023. [Link]
-
Conformational stability of cyclobutanol from temperature dependent infrared spectra. Journal of Chemical Physics, 2008. [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Introduction: Beyond the Product - A Commitment to Safe Science
In modern drug development and chemical synthesis, novel reagents like 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (CAS No. 1847452-86-1) are instrumental in building complex molecular architectures.[1] However, our responsibility as scientists extends beyond discovery and application; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This guide provides a comprehensive, principles-based framework for the proper disposal of this unique bifunctional molecule.
As a specific Safety Data Sheet (SDS) for this compound is not widely available, this document is built upon a rigorous analysis of its constituent functional groups: a reactive oxirane (epoxide) ring and a tertiary cyclobutanol. This approach ensures that the recommended procedures are grounded in fundamental chemical reactivity and established safety protocols for related substances.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Proper disposal protocols are not arbitrary; they are a direct consequence of a molecule's inherent chemical properties and associated hazards. The structure of 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol presents a dual-hazard profile that must be addressed.
-
The Oxirane (Epoxide) Moiety: The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also its primary hazard. Epoxides are a well-known class of direct-acting alkylating agents, capable of reacting with biological nucleophiles like DNA.[2] This reactivity underpins their classification as potential irritants, sensitizers, and, in some cases, mutagens. Therefore, the core principle of its disposal is the neutralization of the epoxide ring .
-
The Tertiary Alcohol and Solvent-like Backbone: The molecule's overall structure suggests it is a liquid organic compound.[1] Alcohols, particularly those with relatively low molecular weight, are often flammable and can cause irritation upon contact with skin or eyes.[3][4]
These characteristics mandate that 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol be treated as a hazardous waste stream from the moment it is designated for disposal.
Table 1: Summary of Predicted Hazards and Disposal Considerations
| Property/Hazard | Analysis Based on Functional Groups | Disposal Implication |
| CAS Number | 1847452-86-1[1] | Proper identification and labeling of waste. |
| Molecular Formula | C₇H₁₂O₂[1] | Used for waste manifest documentation. |
| Physical Form | Predicted to be a liquid.[1] | Requires secure, leak-proof containers. |
| Reactivity | High, due to the strained epoxide ring. Susceptible to ring-opening.[5] | The primary hazard to be neutralized. Inactivation is the preferred method for small quantities. |
| Toxicity | Potential skin/eye irritant.[6][7] Potential sensitizer. As an epoxide, it is a potential alkylating agent.[2] | Handle with appropriate Personal Protective Equipment (PPE). Avoid generating aerosols. |
| Flammability | Likely a flammable or combustible liquid, typical of similar alcohol/ether structures.[3][4] | Store away from ignition sources. Use non-sparking tools for transfer. |
| Environmental | Un-reacted epoxide can be harmful to aquatic life.[6] Do not discharge to drains or the environment.[8][9] | Must be disposed of as regulated chemical waste. |
The Disposal Workflow: A Decision-Making Framework
The optimal disposal route depends on the quantity of waste and the capabilities of your facility. The following workflow provides a logical decision-making process for handling waste 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol.
Caption: Disposal decision workflow for 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol.
Experimental Protocols for Disposal
Adherence to a validated protocol is critical for ensuring safety and regulatory compliance. The following sections detail the step-by-step methodologies for disposal.
Protocol 1: Direct Disposal (Preferred Method for All Quantities)
Direct disposal through your institution's Environmental Health & Safety (EHS) office or a licensed contractor is the simplest and most robustly compliant method. It negates the need to perform chemical reactions for inactivation.
Methodology:
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.
-
Container Selection: Select a clean, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is suitable.
-
Waste Transfer: In a well-ventilated area or chemical fume hood, carefully transfer the waste chemical into the designated container. Avoid splashing. If the original container is to be disposed of, empty it as much as possible.[10][11]
-
Labeling: Securely cap the container. Affix a hazardous waste label immediately. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol".
-
The associated hazards (e.g., "Flammable Liquid," "Irritant").
-
The accumulation start date.
-
-
Storage: Store the sealed container in a designated satellite accumulation area away from heat, sparks, or open flames.
-
Pickup Request: Arrange for pickup by your institution's EHS personnel or a licensed hazardous waste disposal company.
Protocol 2: In-Lab Chemical Inactivation (Small Quantities Only, <100g)
This protocol leverages the reactivity of the epoxide for its own destruction, converting it into a less hazardous diol via acid-catalyzed hydrolysis.[5] This should only be performed by trained personnel in a properly equipped laboratory.
Causality: The mechanism involves protonating the epoxide oxygen, making it a better leaving group. Water, acting as a nucleophile, then attacks one of the electrophilic carbons of the epoxide, opening the ring to form a 1,2-diol. This diol lacks the strain and alkylating potential of the parent epoxide, rendering it significantly less hazardous.
Methodology:
-
Setup: Perform all steps in a certified chemical fume hood. Place a suitable reaction vessel (e.g., an Erlenmeyer flask) on a magnetic stir plate.
-
PPE: Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Prepare Quenching Solution: For each 1 part by weight of the epoxide waste, prepare 10 parts by weight of a 5% (w/w) aqueous solution of citric acid. The mild acidity is sufficient to catalyze the ring-opening without being overly corrosive.
-
Controlled Addition: Begin stirring the citric acid solution. Slowly and carefully, add the 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol waste to the solution dropwise via pipette.
-
Expert Insight: This reaction can be exothermic. Monitor the temperature. If the vessel becomes noticeably warm, pause the addition and allow it to cool. A large exotherm can cause boiling and splashing.
-
-
Reaction: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure the reaction goes to completion.
-
Neutralization: Check the pH of the solution using a pH strip. Slowly add a saturated solution of sodium bicarbonate until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution contains the less-reactive diol product. This solution must still be disposed of as chemical waste. Transfer it to a properly labeled "Aqueous Non-Halogenated Organic Waste" container for EHS pickup.
Management of Contaminated Materials and Containers
-
Contaminated PPE and Debris: Gloves, wipes, and bench paper with minor contamination can typically be disposed of in regular solid waste, provided they are not dripping with liquid. Items that are grossly contaminated (saturated) must be placed in a sealed bag, labeled as hazardous waste, and disposed of via EHS.
-
Empty Containers: A container is considered "RCRA empty" and can be disposed of as non-hazardous solid waste only if all contents have been removed by normal means and no more than 3% by weight of the container's total capacity remains.[10][12] It is good practice to rinse the empty container with a suitable solvent (e.g., acetone), and dispose of the rinsate as hazardous waste.
Regulatory Framework: A Note on Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][13] However, state and local regulations can be more stringent.[10] It is imperative to consult your institution's specific EHS guidelines, which are designed to ensure compliance with all relevant laws. Never assume a procedure is acceptable without verification.
References
-
American Elements. (n.d.). 1-[(oxiran-2-yl)methyl]cyclobutan-1-ol. Retrieved from American Elements website. [Link]
-
Atkinson, T., & House, G. (n.d.). Proper Disposal of Leftover Resin & Hardener. Epoxyworks. Retrieved from [Link]
-
WEST SYSTEM. (n.d.). Environmental Impact of Epoxy. Retrieved from [Link]
-
Lion Technology. (2013, April 23). How to Dispose of 2-Part Epoxy Solutions. Retrieved from [Link]
-
Vector SDS. (2018, January 19). Safety Data Sheet. Retrieved from [Link]
-
Greenbook. (n.d.). Safety Data Sheet - MSO+. Retrieved from [Link]
-
SBSC. (2023, March 24). Safety data sheet. Retrieved from [Link]
-
Epoxycraft. (n.d.). How Can You Safely Dispose Of Epoxy?. Retrieved from [Link]
-
Sustainability Info. (n.d.). Chemical Inactivation. Retrieved from [Link]
-
BASF. (2026, January 20). Safety data sheet. Retrieved from [Link]
- Howard, P. H. (1991). Handbook of Environmental Fate and Exposure Data for Organic Chemicals. Lewis Publishers.
-
Wallace, W. H., et al. (2005). Use of in situ-generated dimethyldioxirane for inactivation of biological agents. Environmental Science & Technology, 39(16), 6288-92. [Link]
-
Chemsrc. (2025, August 25). 1-methylcyclobutan-1-ol. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). The environmental fate of chemicals. Retrieved from [Link]
- US EPA. (n.d.).
-
PubMed. (2009, May 15). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-[(oxiran-2-yl)methyl]cyclobutane-1-carbonitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Connecting the Chemical and Biological Reactivity of Epoxides. Retrieved from [Link]
-
Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism for oxirane formation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. scispace.com [scispace.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. fishersci.com [fishersci.com]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. download.basf.com [download.basf.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. angenechemical.com [angenechemical.com]
- 10. epoxyworks.com [epoxyworks.com]
- 11. epoxycraft.com [epoxycraft.com]
- 12. westsystem.com [westsystem.com]
- 13. How to Dispose of 2-Part Epoxy Solutions | Lion Technology [lion.com]
Personal Protective Equipment & Handling Guide: 1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol
Executive Summary: The Hazard Profile
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol (CAS: 1847452-86-1) presents a dual-threat hazard profile due to its structural combination of a strained cyclobutane ring and a reactive oxirane (epoxide) moiety.
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact catalog number may be sparse, the functional group logic dictates we treat this as a genotoxic alkylating agent . The epoxide ring is highly susceptible to nucleophilic attack by biological macromolecules (DNA/RNA), creating a direct mechanism for mutagenesis.
Immediate Safety Status:
-
Primary Hazard: Direct DNA Alkylation (Genotoxicity).
-
Secondary Hazard: Chemical Burns/Sensitization (Skin/Eye).
-
Reactivity: High. Susceptible to exothermic polymerization if contaminated with strong acids, bases, or Lewis acids.
Part 1: Risk Assessment & Mechanism
To understand the PPE requirements, we must understand the causality of the danger.
The Alkylation Mechanism
The three-membered oxirane ring is under significant angle strain. Upon contact with biological tissue, the ring opens readily. The carbon atoms of the epoxide are electrophilic. They react with nucleophilic centers in the body (such as the N7 position of guanine in DNA) via an
-
Why this matters for PPE: Standard latex gloves are permeable to small organic molecules. If this compound penetrates the glove, it becomes trapped against the skin, accelerating absorption and increasing the probability of systemic alkylation.
Hierarchy of Controls
Before PPE, engineering controls are mandatory.
Figure 1: The Hierarchy of Controls emphasizes that PPE is the final barrier, not the first.
Part 2: The PPE Matrix
This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.
Hand Protection (Critical)
Standard Latex gloves are strictly forbidden. They offer negligible protection against organic epoxides.
| Glove Type | Material | Thickness | Breakthrough Time (Est.) | Role |
| Primary Layer | Silver Shield / 4H (Laminate) | ~2.7 mil | > 240 mins | Chemical Barrier. Resists permeation of small organic epoxides. |
| Outer Layer | Nitrile (Disposable) | 4-8 mil | 15-30 mins | Mechanical Protection. Protects the inner laminate glove from tears and provides grip. |
| Spill Response | Butyl Rubber | 25 mil | > 480 mins | Heavy Exposure. Required for cleaning up volumes >10 mL. |
The Protocol:
-
Don the Laminate (Silver Shield) gloves first. These are loose-fitting.
-
Don a pair of Nitrile gloves over the laminate gloves. This tightens the fit and restores dexterity.
-
Change Frequency: Replace the outer nitrile gloves immediately upon any splash. Replace the inner laminate gloves after 4 hours of continuous work.
Eye & Face Protection[1][2][3]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1-2020 D3 rating).
-
Why: Safety glasses with side shields are insufficient. Epoxide vapors can bypass side shields, causing lacrimation and corneal damage. Goggles form a seal around the eyes.
-
Face Shield: Mandatory if handling volumes > 50 mL or conducting exothermic quenching.
Respiratory Protection
-
Primary: All work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary (Spill Only): If the hood fails or a spill occurs outside containment, use a Full-Face Respirator with Organic Vapor (OV) cartridges (Black band).
Part 3: Operational Protocol
A. Weighing & Transfer
The cyclobutane moiety increases lipophilicity, making the compound "sticky" and prone to static.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before dispensing.
-
Double Containment: Transport the vial inside a secondary unbreakable container (e.g., a polyethylene tub) when moving from storage to the balance.
-
The "Dirty Hand/Clean Hand" Rule:
-
Right Hand (Dirty): Handles the spatula and chemical vial.
-
Left Hand (Clean): Handles the balance door and notebook.
-
Never touch the balance buttons with the hand that held the chemical vial.
-
B. Reaction Setup
Ensure the system is vented.[1][2] Epoxides can polymerize violently with Lewis acids (
-
Cooling: Always have an ice bath ready before adding catalysts to an epoxide solution.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent moisture ingress (which can trigger uncontrolled hydrolysis).
Part 4: Emergency Response & Waste Disposal
Spill Response Decision Tree
Immediate action determines safety outcomes.
Figure 2: Decision logic for spill response. Note that large spills outside the hood require evacuation due to respiratory risks.
Deactivation (Quenching) Protocol
Do not dispose of active epoxides in the general organic waste stream. They can react with other waste (amines/acids) causing container rupture. You must chemically deactivate (quench) the epoxide first.
The Thiosulfate Method (Nucleophilic Ring Opening): This method uses sodium thiosulfate to open the epoxide ring, converting it into a water-soluble, non-genotoxic Bunte salt.
-
Preparation: Prepare a solution of 10% Sodium Thiosulfate (
) in water. -
Dilution: Dilute the waste epoxide solution 1:5 with isopropanol or ethanol to ensure miscibility.
-
Quenching: Slowly add the Thiosulfate solution to the epoxide mixture (Ratio: 20 mL Thiosulfate per 1 g of Epoxide).
-
Time: Stir at room temperature for 24 hours .
-
Verification: Check pH. If highly basic, neutralize to pH 7 with dilute sulfuric acid.
-
Disposal: The resulting mixture can now be tagged as "Quenched Epoxide Waste" and disposed of via standard chemical waste streams.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
